N-(3-Chlorophenyl)-1-methylpiperidin-4-amine
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Overview
Description
N-(3-Chlorophenyl)-1-methylpiperidin-4-amine is a chemical compound that belongs to the class of piperidine derivatives Piperidine derivatives are known for their wide range of biological and pharmaceutical activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Chlorophenyl)-1-methylpiperidin-4-amine typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . This reaction proceeds through an aza-Michael addition, followed by deprotection and selective intramolecular cyclization to yield the desired piperidine derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions. The process would be optimized for yield and purity, often involving the use of high-performance liquid chromatography (HPLC) for purification and quality control.
Chemical Reactions Analysis
Types of Reactions
N-(3-Chlorophenyl)-1-methylpiperidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom.
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
N-(3-Chlorophenyl)-1-methylpiperidin-4-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex piperidine derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(3-Chlorophenyl)-1-methylpiperidin-4-amine involves its interaction with specific molecular targets. The compound may act on neurotransmitter receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
1-(3-Chlorophenyl)piperazine (mCPP): A known CNS stimulant with similar structural features.
1-(3-Trifluoromethylphenyl)piperazine (TFMPP): Another CNS stimulant often used in combination with other compounds.
Uniqueness
N-(3-Chlorophenyl)-1-methylpiperidin-4-amine is unique due to its specific substitution pattern on the piperidine ring, which may confer distinct biological activities and chemical reactivity compared to other piperidine derivatives.
Properties
Molecular Formula |
C12H17ClN2 |
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Molecular Weight |
224.73 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-1-methylpiperidin-4-amine |
InChI |
InChI=1S/C12H17ClN2/c1-15-7-5-11(6-8-15)14-12-4-2-3-10(13)9-12/h2-4,9,11,14H,5-8H2,1H3 |
InChI Key |
IBSAYCNVYJWYGT-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)NC2=CC(=CC=C2)Cl |
Origin of Product |
United States |
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